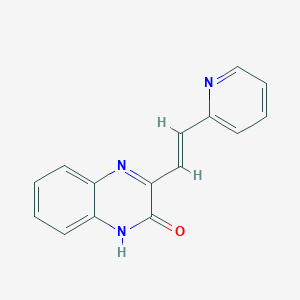![molecular formula C18H22O2S B289873 7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one](/img/structure/B289873.png)
7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one, also known as AMT, is a synthetic compound that belongs to the thiochromene family. It has been extensively studied for its potential applications in scientific research due to its unique chemical structure and properties. In
Mechanism of Action
The mechanism of action of 7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one involves its binding to the serotonin receptors in the brain. 7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one has a high affinity for the 5-HT2A receptor, which is a subtype of the serotonin receptor. Binding of 7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one to the 5-HT2A receptor activates a cascade of intracellular signaling pathways, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects
7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one can modulate the activity of various enzymes and ion channels. In vivo studies have shown that 7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one can alter the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine. 7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one has also been shown to have anxiolytic and hallucinogenic effects in animal models.
Advantages and Limitations for Lab Experiments
7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one has several advantages for lab experiments. It is a potent and selective serotonin agonist, which makes it a valuable tool for studying the serotonin system. It is also a relatively stable compound, which allows for easy handling and storage. However, there are also limitations to using 7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one in lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on 7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one. One area of interest is the role of 7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one in the treatment of psychiatric disorders, such as depression and anxiety. Another area of interest is the development of new analogs of 7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one with improved pharmacological properties. Finally, the use of 7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one as a tool for studying the serotonin system in humans is an area of active research.
Conclusion
In conclusion, 7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one is a synthetic compound with unique chemical properties that make it a valuable tool for scientific research. Its synthesis method has been optimized to achieve high yields and purity of the compound. 7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one has been extensively studied for its potential applications in neuroscience and other scientific research fields. Its mechanism of action involves binding to the serotonin receptors in the brain, leading to various physiological and biochemical effects. While there are limitations to using 7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one in lab experiments, there are also several future directions for research on this compound.
Synthesis Methods
7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-methyl-2-butanone with 2,4-dimethoxybenzaldehyde in the presence of sodium methoxide to form the intermediate compound. The intermediate is then subjected to a series of reactions involving reduction, cyclization, and oxidation to yield the final product, 7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one. The synthesis process has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one has been studied for its potential applications in various scientific research fields. One of the major applications of 7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one is in the field of neuroscience, where it has been used as a tool to study the serotonin system. 7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one is a potent serotonin agonist, which means it activates the serotonin receptors in the brain. This property has been utilized to study the role of serotonin in various physiological and pathological conditions.
properties
Molecular Formula |
C18H22O2S |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(3aS,3bR,9bS,11aS)-7-methoxy-11a-methyl-2,3,3a,3b,4,9b,10,11-octahydroindeno[4,5-c]thiochromen-1-one |
InChI |
InChI=1S/C18H22O2S/c1-18-8-7-12-13-4-3-11(20-2)9-16(13)21-10-14(12)15(18)5-6-17(18)19/h3-4,9,12,14-15H,5-8,10H2,1-2H3/t12-,14+,15+,18+/m1/s1 |
InChI Key |
RIICMZORHHQOBQ-FHIHXZLISA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@@H]([C@@H]1CCC2=O)CSC4=C3C=CC(=C4)OC |
SMILES |
CC12CCC3C(C1CCC2=O)CSC4=C3C=CC(=C4)OC |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CSC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



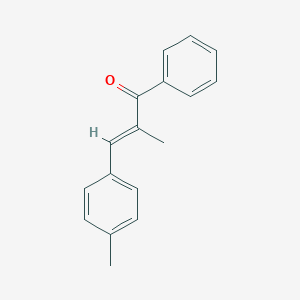


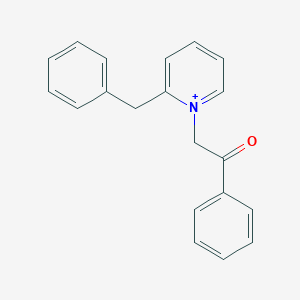
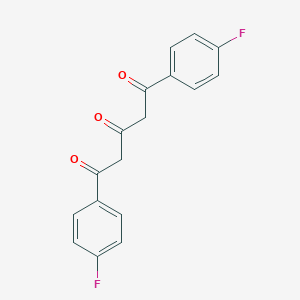
![2-[Phenyl(2-pyridinyl)methyl]pyridine](/img/structure/B289803.png)
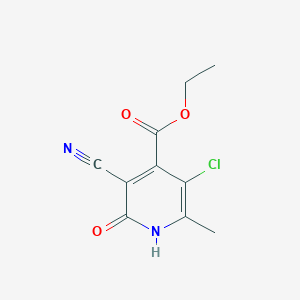
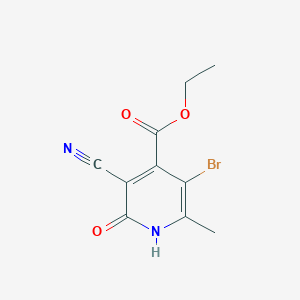
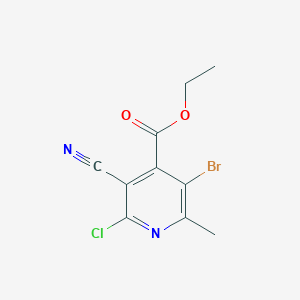
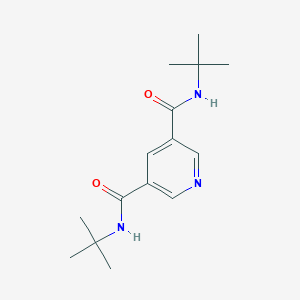
![Spiro(1-azatricyclo[3.3.1.1~3,7~]decane-6,2'-[1,3]-dithiolane)-2-ol](/img/structure/B289809.png)
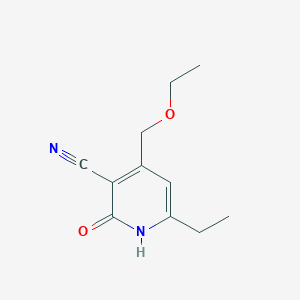
![2-[(4-Chlorophenyl)sulfanyl]-1,3-thiazole](/img/structure/B289815.png)
